BenchChemオンラインストアへようこそ!

N-methyl-2-(methylsulfanyl)quinazolin-4-amine

EGFR inhibition kinase inhibitor medicinal chemistry

This 4-aminoquinazoline derivative (C₁₀H₁₁N₃S, MW 205.28, LogP 2.8) is a versatile intermediate for kinase inhibitor discovery. The N-methyl substitution enhances lipophilicity and membrane permeability versus non-methylated analogs, while the 2-methylsulfanyl group serves as a reactive handle for derivatization. Ideal for building focused EGFR-targeted libraries and investigating antivirulence strategies against P. aeruginosa biofilms. Validate matched-pair N-methylation effects with the non-methylated analog (CAS 63963-40-6).

Molecular Formula C10H11N3S
Molecular Weight 205.28
CAS No. 338776-94-6
Cat. No. B2503707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(methylsulfanyl)quinazolin-4-amine
CAS338776-94-6
Molecular FormulaC10H11N3S
Molecular Weight205.28
Structural Identifiers
SMILESCNC1=NC(=NC2=CC=CC=C21)SC
InChIInChI=1S/C10H11N3S/c1-11-9-7-5-3-4-6-8(7)12-10(13-9)14-2/h3-6H,1-2H3,(H,11,12,13)
InChIKeyVSPFGWZJQAHKLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-2-(methylsulfanyl)quinazolin-4-amine (CAS 338776-94-6): Procurement-Relevant Overview


N-Methyl-2-(methylsulfanyl)quinazolin-4-amine (CAS 338776-94-6) is a 4-aminoquinazoline derivative (C₁₀H₁₁N₃S, MW 205.28) characterized by an N-methyl substitution at the 4-amino position and a methylsulfanyl group at the 2-position . The quinazoline scaffold serves as a privileged structure in kinase inhibitor drug discovery, with N-substituted quinazolin-4-amine-based compounds constituting the largest cluster (approximately 2500 compounds) among a library of ~9000 EGFR small-molecule inhibitors [1]. This compound represents a versatile intermediate for medicinal chemistry applications, particularly in the development of targeted anticancer agents .

Why Generic Quinazoline Substitution Fails: Structural Determinants of N-Methyl-2-(methylsulfanyl)quinazolin-4-amine Differentiation


Within the 4-aminoquinazoline class, substitution patterns at the 2- and 4-positions critically modulate target selectivity, potency, and physicochemical properties. The methylsulfanyl group at position 2 contributes electron-withdrawing effects that alter reactivity, while the N-methyl substitution at position 4 enhances lipophilicity (calculated LogP = 2.8), potentially improving membrane permeability relative to non-methylated analogs [1]. Structure-activity relationship studies on 2-methylthio-4-arylamine quinazoline derivatives demonstrate that modifications to the 4-position produce IC₅₀ differences exceeding 3.7-fold (0.18 vs. 0.68 μmol·L⁻¹) against the same cancer cell lines, underscoring that seemingly minor structural variations translate into substantial functional divergence [2]. These structural features dictate that generic quinazoline substitution is scientifically unsound without head-to-head comparative validation.

Quantitative Differentiation Evidence for N-Methyl-2-(methylsulfanyl)quinazolin-4-amine: Comparative Performance Data


Kinase Inhibitor Scaffold Prevalence: N-Substituted Quinazolin-4-amine Dominance in EGFR Inhibitor Chemical Space

N-substituted quinazolin-4-amine-based compounds constitute the largest cluster (approximately 2500 compounds, representing ~27.8% of the total library) among a screened library of ~9000 EGFR small-molecule inhibitors, quantitatively establishing this scaffold class as the predominant chemotype for EGFR-targeted drug discovery relative to alternative heterocyclic frameworks [1]. This scaffold prevalence supports procurement prioritization of N-methyl-2-(methylsulfanyl)quinazolin-4-amine as a representative privileged structure within this validated inhibitor class.

EGFR inhibition kinase inhibitor medicinal chemistry cancer therapeutics

Antiproliferative Activity of 2-Methylthio-4-aminoquinazoline Derivatives: Structure-Activity Baseline

Structure-activity relationship studies on 2-methylthio-4-arylamine quinazoline derivatives demonstrate that N-(4-fluorophenyl)-2-(methylthio)quinazolin-4-amine (compound 9c) exhibits an IC₅₀ of 0.18 μmol·L⁻¹ against human cancer cells, representing a 3.8-fold higher potency compared to 2-(methylthio)-N-(p-tolyl)quinazolin-4-amine (compound 9m, IC₅₀ = 0.68 μmol·L⁻¹) [1]. This intra-class potency differential establishes quantitative precedent that 4-position substitution on the 2-methylthioquinazolin-4-amine core produces measurable and substantial variations in biological activity.

antitumor activity quinazoline derivatives IC50 cancer cell lines

Cytotoxic Activity Reference: Methylsulfanyl-Triazoloquinazoline Derivatives

Among a series of twenty-five 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives evaluated for cytotoxic effects against hepatocellular Hep-G2 and colon HCT-116 carcinoma cells, compounds 13 and 17 demonstrated the highest cytotoxicity, while compounds 3, 6-8, and 25 were identified as promising multi-potent anti-inflammatory agents [1]. These findings establish that methylsulfanyl-substituted quinazoline fused-ring systems possess quantifiable cytotoxic and anti-inflammatory activities, providing class-level precedent for the biological relevance of the methylsulfanyl moiety present in N-methyl-2-(methylsulfanyl)quinazolin-4-amine.

cytotoxicity Hep-G2 HCT-116 anti-inflammatory quinazoline

Structural Differentiation from 2-(Methylthio)quinazolin-4-amine (CAS 63963-40-6)

N-Methyl-2-(methylsulfanyl)quinazolin-4-amine (CAS 338776-94-6, C₁₀H₁₁N₃S, MW 205.28) differs structurally from the closely related analog 2-(methylthio)quinazolin-4-amine (CAS 63963-40-6, C₉H₉N₃S, MW 191.25) by the presence of an N-methyl group at the 4-amino position . This N-methyl substitution increases calculated LogP from approximately 1.9 (for the non-methylated analog) to 2.8 (for the target compound), a modification associated with enhanced membrane permeability and altered pharmacokinetic properties in 4-aminoquinazoline series [1]. The presence of an additional hydrogen bond donor in the non-methylated analog (NH₂ vs. NHCH₃) further differentiates target engagement profiles.

quinazoline scaffold N-methyl substitution lipophilicity structure-activity relationship

In Vivo Antitumor Efficacy Reference: Related Quinazoline EP128265

N-Methyl-2-(methylsulfanyl)quinazolin-4-amine has been reported to induce apoptosis in cancer models, mirroring the activity profile of EP128265, a structurally related quinazoline compound that demonstrates 80% tumor growth inhibition in vivo at 50 mg/kg . While this represents cross-compound activity correlation rather than direct head-to-head data for the target compound itself, it provides a reference benchmark for the antitumor efficacy magnitude achievable within this quinazoline subclass.

in vivo antitumor xenograft apoptosis quinazoline

Biofilm Inhibition Activity: Sub-MIC Efficacy Against Pseudomonas aeruginosa

N-Methyl-2-(methylsulfanyl)quinazolin-4-amine has been demonstrated to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MIC) without affecting bacterial growth, and decreases other virulence factors at low concentrations [1]. This antivirulence activity profile—selective inhibition of pathogenicity mechanisms without bactericidal pressure—represents a mechanistically distinct approach to antimicrobial intervention compared to conventional antibiotics. Specific quantitative MIC and biofilm inhibition IC₅₀ values for the target compound have not been reported in the accessible primary literature.

antibiofilm Pseudomonas aeruginosa virulence factor quinazoline

Optimal Procurement Scenarios for N-Methyl-2-(methylsulfanyl)quinazolin-4-amine: Research and Industrial Applications


Medicinal Chemistry: EGFR-Targeted Kinase Inhibitor Lead Optimization

Given that N-substituted quinazolin-4-amine scaffolds represent the largest cluster (~2500 compounds) among ~9000 EGFR inhibitors [1], this compound serves as a strategic starting point for structure-activity relationship (SAR) campaigns targeting EGFR-driven cancers. The N-methyl and 2-methylsulfanyl substitutions provide defined vectors for further derivatization, with SAR precedent from 2-methylthio-4-arylamine quinazolines demonstrating that 4-position modifications yield measurable potency differences (IC₅₀ range: 0.18-0.68 μmol·L⁻¹) [2].

Antimicrobial Virulence Research: Biofilm Inhibition Studies

The compound's demonstrated ability to inhibit Pseudomonas aeruginosa biofilm formation at sub-MIC concentrations without affecting bacterial growth [3] makes it a valuable tool compound for investigating antivirulence strategies and quorum sensing pathways. This application scenario is particularly relevant for researchers studying non-antibiotic approaches to combat multidrug-resistant bacterial infections, where growth-neutral virulence inhibition reduces selective pressure for resistance development.

Quinazoline Scaffold Derivatization: Synthetic Intermediate for Library Synthesis

As a 4-aminoquinazoline building block with a reactive methylsulfanyl leaving group at the 2-position and an N-methylated amine handle at the 4-position, this compound is well-suited for generating focused libraries of quinazoline derivatives . The LogP of 2.8 and molecular weight of 205.28 position it within favorable drug-like property space, enabling downstream optimization without exceeding Lipinski thresholds [4].

Comparative Pharmacology: N-Methyl vs. Non-Methylated Analog Studies

The direct structural comparison between this compound (CAS 338776-94-6, with N-methyl group, LogP = 2.8) and its non-methylated analog 2-(methylthio)quinazolin-4-amine (CAS 63963-40-6, primary amine, LogP ≈ 1.9) provides an ideal matched-pair system for investigating the pharmacokinetic and pharmacodynamic consequences of N-methylation in the quinazoline series. This matched-pair analysis is essential for understanding the role of the 4-position amine substitution in modulating membrane permeability, metabolic stability, and target engagement.

Quote Request

Request a Quote for N-methyl-2-(methylsulfanyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.